molecular formula C10H8ClFN2O2 B1420301 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1152850-20-8

5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1420301
CAS No.: 1152850-20-8
M. Wt: 242.63 g/mol
InChI Key: WVEPYQAJSBOLQH-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloro and fluoro substituents on a phenyl ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-chloro-4-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Imidazolidine derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Phenyl derivatives with substituted groups replacing the chloro or fluoro substituents.

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar chloro and fluoro substituents but a different core structure.

    3-Chloro-4-fluorophenylboronic acid: Another compound with similar substituents but different functional groups.

Uniqueness

5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione is unique due to its imidazolidine core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O2/c1-10(8(15)13-9(16)14-10)5-2-3-7(12)6(11)4-5/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPYQAJSBOLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 3
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 4
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5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 5
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 6
5-(3-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

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